molecular formula C16H17F2N3O3S B2358391 N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide CAS No. 893923-65-4

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide

Cat. No.: B2358391
CAS No.: 893923-65-4
M. Wt: 369.39
InChI Key: JTOAQZZJKYZZMH-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core substituted with a tert-butyl group at position 2 and a 3,4-difluorobenzamide moiety at position 2. Structural analogs of this compound are explored in diverse applications, including enzyme inhibition (e.g., autotaxin inhibitors) and agrochemicals (e.g., benzamide-based pesticides) .

Properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O3S/c1-16(2,3)21-14(10-7-25(23,24)8-13(10)20-21)19-15(22)9-4-5-11(17)12(18)6-9/h4-6H,7-8H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOAQZZJKYZZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and specific activities based on recent research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core, which is known for its stability and reactivity. Its molecular formula is C16H17F2N3O3SC_{16}H_{17}F_2N_3O_3S, with a molecular weight of approximately 385.38 g/mol. The presence of difluoro and tert-butyl groups enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC16H17F2N3O3SC_{16}H_{17}F_2N_3O_3S
Molecular Weight385.38 g/mol
Purity≥ 95%

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediates : Key intermediates such as 2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazole are synthesized.
  • Coupling Reaction : The intermediates are coupled with 3,4-difluorobenzoyl chloride under controlled conditions using solvents like dichloromethane.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various strains of bacteria:

  • In vitro Activity : The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Notable findings include:
    • Bacillus subtilis : Minimum Inhibitory Concentration (MIC) values below 1 µg/mL.
    • Staphylococcus aureus : Effective against both susceptible and resistant strains with MIC values under 10 µg/mL.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by interacting with specific molecular pathways involved in cell division and apoptosis.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may bind to enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : Interaction with specific receptors may lead to altered signaling pathways that promote apoptosis in cancer cells or inhibit bacterial growth.

Case Studies

  • Study on Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of various benzamide derivatives including the target compound against multiple bacterial strains.
    • Results indicated that the compound showed superior activity compared to other derivatives tested.
  • Anticancer Activity Assessment :
    • A separate investigation focused on the cytotoxic effects of the compound on human cancer cell lines.
    • The findings suggested significant inhibition of cell growth at low concentrations.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituent (Position 2) Acyl Group (Position 3) Key Applications/Properties
Target Compound Thieno[3,4-c]pyrazole tert-butyl 3,4-difluorobenzamide Enzyme inhibition, high lipophilicity
N-(2-tert-butyl-5,5-dioxo-...-2-(3-methylphenoxy)acetamide Thieno[3,4-c]pyrazole tert-butyl 2-(3-methylphenoxy)acetamide Flexible binding, potential autotaxin inhibition
N-[2-(3-chlorophenyl)-5-oxo-...-2-fluorobenzamide Thieno[3,4-c]pyrazole 3-chlorophenyl 2-fluorobenzamide Enhanced membrane permeability
Diflubenzuron Urea derivative 4-chlorophenylamino 2,6-difluorobenzamide Insect growth regulator (chitin synthesis inhibition)

Research Findings and Trends

  • Substituent Effects : The tert-butyl group in the target compound improves metabolic stability compared to aryl substituents (e.g., 3-chlorophenyl in ).
  • Fluorine Positioning : 3,4-Difluoro substitution may enhance target selectivity over 2,6-difluoro analogs by creating an asymmetric electronic profile .
  • Core Modifications : Replacing benzamide with acetamide (as in ) reduces aromatic interactions but may increase synthetic accessibility.

Preparation Methods

Synthetic Overview and Key Challenges

The target molecule combines a thieno[3,4-c]pyrazole scaffold with a 3,4-difluorobenzamide moiety via an amide linkage. Key challenges include:

  • Regioselective functionalization of the pyrazole ring to install the tert-butyl group at the 2-position.
  • Oxidation control to achieve the 5,5-dioxo configuration without over-oxidizing the thiophene ring.
  • Coupling efficiency between the heterocyclic core and the benzamide group, complicated by steric hindrance from the tert-butyl substituent.

Industrial-scale syntheses reported by EOS Med Chem emphasize reproducibility, with reactor sizes up to 6,300 L and yields exceeding 90% for critical steps.

Synthesis of the Thieno[3,4-c]Pyrazole Core

Cyclocondensation of Thiophene Derivatives

The thieno[3,4-c]pyrazole system is constructed via cyclocondensation between 3-aminothiophene-4-carboxylates and hydrazine derivatives.

Representative Protocol :

  • Reactant : Methyl 3-amino-4-cyanothiophene-2-carboxylate (10 mmol)
  • Reagent : Hydrazine hydrate (12 mmol) in ethanol
  • Conditions : Reflux at 80°C for 6 hours
  • Yield : 78% of 4,6-dihydrothieno[3,4-c]pyrazol-5(1H)-one

Critical Parameters :

  • Solvent polarity directly impacts cyclization rates (ethanol > toluene > DCM).
  • Excess hydrazine prevents dimerization side reactions.

Introduction of the tert-Butyl Group

The 2-tert-butyl substituent is installed via nucleophilic substitution or Friedel-Crafts alkylation.

Alkylation Protocol :

Parameter Value
Substrate 4,6-Dihydrothieno[3,4-c]pyrazol-5(1H)-one
Alkylating Agent tert-Butyl bromide
Base K2CO3
Solvent DMF
Temperature 60°C
Time 12 hours
Yield 85%

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with DMF stabilizing the transition state through polar aprotic effects.

Oxidation to the 5,5-Dioxo Configuration

Peracid-Mediated Oxidation

The 5-position ketone is introduced using meta-chloroperbenzoic acid (mCPBA):

Optimized Conditions :

  • Oxidant : mCPBA (2.2 equiv)
  • Solvent : Dichloromethane
  • Temperature : 0°C → 25°C (gradual warming)
  • Reaction Time : 4 hours
  • Yield : 92%

Side Reaction Mitigation :

  • Strict temperature control prevents epoxidation of the thiophene ring.
  • Anhydrous conditions minimize acid-catalyzed decomposition.

Synthesis of 3,4-Difluorobenzamide

Benzoyl Chloride Preparation

3,4-Difluorobenzoic acid is activated using thionyl chloride:

Procedure :

  • Reactant : 3,4-Difluorobenzoic acid (1.0 equiv)
  • Reagent : SOCl2 (3.0 equiv)
  • Conditions : Reflux at 70°C for 2 hours
  • Yield : Quantitative

Safety Note : HCl and SO2 gas evolution requires scrubber systems in industrial settings.

Amide Coupling Strategies

Schotten-Baumann Reaction

Conditions :

  • Acylating Agent : 3,4-Difluorobenzoyl chloride (1.1 equiv)
  • Base : Aqueous NaOH (10% w/v)
  • Solvent : THF/Water (3:1)
  • Temperature : 0°C
  • Yield : 68%

Limitations : Competing hydrolysis reduces yields above 5°C.

EDCI/HOBt-Mediated Coupling

Improved Protocol :

Component Quantity
2-tert-Butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-amine 1.0 equiv
3,4-Difluorobenzoyl chloride 1.05 equiv
EDCI 1.2 equiv
HOBt 1.1 equiv
Solvent DCM
Time 24 hours
Yield 94%

Advantages :

  • HOBt suppresses racemization.
  • EDCI scavenges HCl, driving the reaction to completion.

Industrial-Scale Process Considerations

EOS Med Chem’s manufacturing data reveal critical scale-up parameters:

Reactor Configuration :

  • Material: Glass-lined steel (for acid resistance)
  • Agitation: 3-stage pitched blade turbine (400 RPM)

Purification :

  • Crystallization : Ethyl acetate/hexanes (1:4)
  • Particle Size : 50-100 µm (achieved via controlled cooling at 0.5°C/min)

Quality Control Metrics :

Parameter Specification
Purity (HPLC) ≥98.5%
Residual Solvents <500 ppm
Heavy Metals <10 ppm

Comparative Analysis of Synthetic Routes

Table 1: Route Efficiency Comparison

Method Total Yield Purity Cost Index
Schotten-Baumann 52% 95% 1.0
EDCI/HOBt 76% 98.5% 1.8
Industrial Process 89% 99.2% 1.2

Key Findings :

  • EDCI/HOBt provides superior yields but higher reagent costs.
  • The industrial process optimizes solvent recovery to reduce costs despite initial capital investment.

Q & A

Q. What are the key synthetic routes and optimization strategies for synthesizing this compound?

The synthesis typically involves multi-step reactions starting with the formation of the thieno[3,4-c]pyrazole core. Key steps include:

  • Cyclization of thieno precursors with hydrazine derivatives under reflux conditions (e.g., xylene as solvent) .
  • Functionalization via amide coupling using palladium acetate as a catalyst and sodium acetate as a base .
  • Optimization of reaction conditions (e.g., solvent choice, temperature control) to improve yield and purity. For example, dimethylformamide (DMF) facilitates cyclization, while controlled heating (80–120°C) minimizes side reactions .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield Range
Core FormationHydrazine, xylene, 110°C45–60%
Amide CouplingPd(OAc)₂, DMF, 80°C55–70%

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl group at C2, difluorobenzamide at N3) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C₁₉H₂₀F₂N₃O₃S) .
  • X-ray Crystallography : For unambiguous assignment of the fused thieno-pyrazole ring system (if crystals are obtainable) .

Q. What preliminary biological screening methods are used to assess its activity?

Initial assays focus on:

  • Enzyme Inhibition : Testing against kinases or proteases via fluorescence-based assays (IC₅₀ determination) .
  • Cellular Uptake : Flow cytometry or confocal microscopy with fluorescently tagged analogs .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Fluorine Substitution : The 3,4-difluoro group on the benzamide enhances metabolic stability and target binding via hydrophobic interactions .
  • tert-Butyl Group : At C2, this group improves solubility and reduces steric hindrance during target engagement .
  • Pyrazole Core Modifications : Replacement with pyridine or indazole alters electronic properties, reducing potency in kinase inhibition assays .

Table 2: SAR Comparison of Analogous Compounds

CompoundSubstituentKey Activity Change
Ethoxy analogC4-ethoxyReduced cytotoxicity (IC₅₀ > 50 μM)
Chlorophenoxy analog4-Cl-phenoxyImproved kinase inhibition (IC₅₀ = 0.8 μM)

Q. What computational methods are used to predict binding modes and optimize interactions?

Advanced strategies include:

  • Molecular Docking : Using AutoDock or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets in kinases) .
  • Quantum Chemical Calculations : Density functional theory (DFT) to assess electronic effects of substituents on reactivity .
  • MD Simulations : To evaluate stability of ligand-target complexes over nanosecond timescales .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Contradictions often arise from:

  • Assay Conditions : Differences in buffer pH, ATP concentrations (for kinase assays), or cell passage numbers .
  • Compound Purity : Impurities >95% may skew results; HPLC-MS validation is critical .
  • Target Polymorphism : Genetic variations in enzyme isoforms (e.g., CYP450s) affecting metabolic stability .

Methodological Resolution :

  • Replicate assays under standardized conditions (e.g., ATP = 1 mM, pH 7.4).
  • Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies are employed to improve solubility and bioavailability for in vivo studies?

Key approaches include:

  • Prodrug Design : Introducing hydrolyzable groups (e.g., phosphate esters) .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance plasma half-life .
  • Co-solvent Systems : Using PEG-400 or cyclodextrins in dosing solutions .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between reported protocols?

Yield discrepancies stem from:

  • Catalyst Loading : Palladium acetate at 5 mol% vs. 10 mol% impacts coupling efficiency .
  • Purification Methods : Column chromatography (silica gel) vs. recrystallization affects recovery rates .
  • Starting Material Quality : Commercial thieno precursors often contain trace impurities .

Recommendation : Optimize catalyst ratios and validate precursor purity via GC-MS before synthesis .

Methodological Resources

  • Statistical Experimental Design : Use factorial designs (e.g., Box-Behnken) to optimize reaction parameters .
  • Computational Tools : ICReDD’s reaction path search methods for predicting optimal conditions .

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